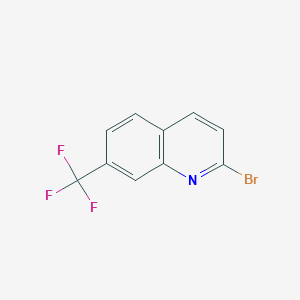

2-Bromo-7-(trifluoromethyl)quinoline

Übersicht

Beschreibung

2-Bromo-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is a white to brown solid with a molecular weight of 276.06 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5BrF3N/c11-9-4-2-6-1-3-7 (10 (12,13)14)5-8 (6)15-9/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 276.06 and is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Relay Propagation of Crowding

Research by Schlosser et al. (2006) investigates the role of 2-Bromo-7-(trifluoromethyl)quinoline in relay propagation of crowding, emphasizing the steric effects influenced by the trifluoromethyl group. This study demonstrates how the trifluoromethyl group can act both as an emitter and transmitter of steric pressure, affecting the metalation reactions in organic synthesis. The research outlines how substituents adjacent to bromo and trifluoromethyl groups on quinoline and its derivatives influence deprotonation reactions, highlighting the compound's utility in synthetic strategies that require precise control over reaction sites (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Antimicrobial Activity

A study by Ishikawa et al. (2012) on 2,3-bis(bromomethyl)quinoxaline derivatives, which are structurally related to this compound, reveals their significant antibacterial and antifungal activities. The presence of a trifluoromethyl group, akin to that in this compound, is noted for enhancing antimicrobial efficacy, suggesting potential applications in designing new antimicrobial agents (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).

Synthesis and Structural Elaboration

Marull and Schlosser (2003) highlight the synthesis and efficient structural elaboration of 2-(trifluoromethyl)quinolinones, starting from anilines and trifluoroacetoacetate. This research showcases how this compound can undergo various transformations, serving as a versatile intermediate for the development of functionally diverse quinoline derivatives. The study emphasizes the compound's role in enabling the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Marull & Schlosser, 2003).

Cancer Drug Discovery

Solomon and Lee (2011) discuss quinoline as a privileged scaffold in cancer drug discovery, underscoring the structural significance of derivatives like this compound. Quinoline compounds, through their synthetic versatility, offer a foundation for creating molecules with anticancer activity. This review provides a comprehensive overview of quinoline-based compounds' modes of action, including tyrosine kinase inhibition and DNA repair interference, suggesting the potential of this compound derivatives in anticancer drug development (Solomon & Lee, 2011).

Safety and Hazards

Wirkmechanismus

Please consult a professional chemist or a relevant expert for more specific and detailed information about “2-Bromo-7-(trifluoromethyl)quinoline”. They might have access to more specialized databases or publications where this information could be available. If you’re conducting academic research, consider reaching out to the authors of primary literature papers or experts in the field. If this is related to drug development or another applied field, a professional consultant might be able to help. Always ensure to use proper safety protocols when handling chemicals in a lab setting .

Eigenschaften

IUPAC Name |

2-bromo-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUVATGURQTKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

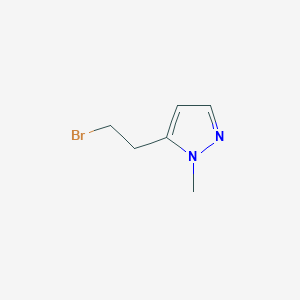

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

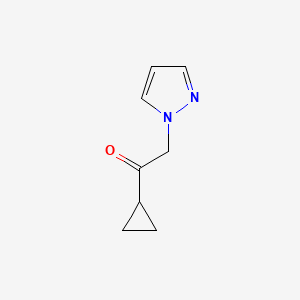

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

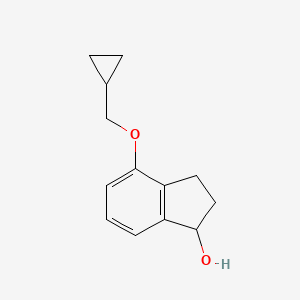

![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)

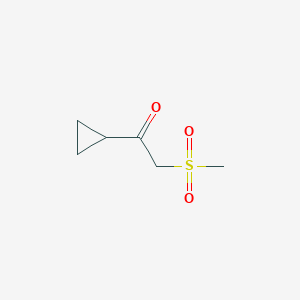

![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)